molecular formula C15H12ClNOS B2731141 (4-chlorophenyl)(2,3-dihydro-4H-1,4-benzothiazin-4-yl)methanone CAS No. 6397-20-2

(4-chlorophenyl)(2,3-dihydro-4H-1,4-benzothiazin-4-yl)methanone

Cat. No. B2731141
CAS RN: 6397-20-2
M. Wt: 289.78
InChI Key: RUNDCVTUGCKDMN-UHFFFAOYSA-N
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Description

(4-chlorophenyl)(2,3-dihydro-4H-1,4-benzothiazin-4-yl)methanone, commonly referred to as 4-CPBT, is an organic compound that is used in various scientific research applications. It is a versatile compound due to its low toxicity and relatively high solubility in organic solvents. It is a colorless solid at room temperature and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Molecular Structure and Interaction Studies

The study by Eto et al. (2011) highlights the significance of edge-to-face interactions between aromatic rings in clathrate formation involving 4-chlorophenyl derivatives, demonstrating the complex intermolecular interactions and the role of molecular architecture in inclusion compound formation (Eto et al., 2011).

Synthesis and Characterization

Guhathakurta et al. (2017) synthesized a novel Schiff base ligand and its Cu(II) dimer, revealing the potential of benzothiazin derivatives in forming complex compounds with metal ions, which could be pivotal for catalytic, therapeutic, or material science applications (Guhathakurta et al., 2017).

Antimicrobial Applications

Research by Sah et al. (2014) on the synthesis of formazans from Mannich base derivatives of 4-chlorophenyl compounds showed moderate antimicrobial activity against various bacterial and fungal strains, indicating the potential use of these compounds in developing new antimicrobial agents (Sah et al., 2014).

Crystal Structure Redetermination

Takahashi (2011) performed a redetermination of the crystal structure of a closely related compound, improving the understanding of molecular disorder and providing insights into the structural aspects of these compounds which can influence their physical properties and reactivity (Takahashi, 2011).

Biological Activity Studies

The study by Pulina et al. (2009) explored the anti-inflammatory, analgesic, and antimicrobial activities of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives, emphasizing the therapeutic potential of these compounds (Pulina et al., 2009).

properties

IUPAC Name

(4-chlorophenyl)-(2,3-dihydro-1,4-benzothiazin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNOS/c16-12-7-5-11(6-8-12)15(18)17-9-10-19-14-4-2-1-3-13(14)17/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNDCVTUGCKDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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